molecular formula C11H12N2O3 B5665437 3-methyl-N-(3-nitrophenyl)-2-butenamide

3-methyl-N-(3-nitrophenyl)-2-butenamide

Cat. No. B5665437
M. Wt: 220.22 g/mol
InChI Key: XPMCXXRRKPANPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, involves approaches that might be relevant to 3-methyl-N-(3-nitrophenyl)-2-butenamide. The synthesis process is often determined by X-ray crystallography to understand the compound's structure (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methyl-N-(3-nitrophenyl)-2-butenamide can be analyzed using single-crystal X-ray diffraction analysis. For instance, N-(3-nitrophenyl)cinnamamide, a related compound, has its structure analyzed to compare experimental structures with theoretical predictions (Lee et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 3-nitro-substituted compounds, like 3-nitrophenacyl bromides, are generally characterized by excellent yields. The identity of these products is often established through substitution reactions (Garg & Singh, 1969).

Physical Properties Analysis

Physical properties such as crystal structure and molecular interactions can be studied through various methods. For example, the crystal structure of 1-o-nitrophenyl-3-methyl-5-tert-butylpyrazole provides insights into the bond distances and angles, which are crucial for understanding the physical characteristics of similar nitrophenyl compounds (Bovio, 1983).

Chemical Properties Analysis

The chemical properties of nitrophenyl derivatives, such as their behavior in different conditions and interactions with various molecules, can be studied to infer the properties of 3-methyl-N-(3-nitrophenyl)-2-butenamide. For instance, nitrophenyl derivatives of pyrrole 2,5-diamides exhibit structural behavior and color change when deprotonated, indicating their reactivity under certain conditions (Camiolo et al., 2003).

properties

IUPAC Name

3-methyl-N-(3-nitrophenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8(2)6-11(14)12-9-4-3-5-10(7-9)13(15)16/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMCXXRRKPANPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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